molecular formula C15H13N3OS B7754407 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone

Cat. No.: B7754407
M. Wt: 283.4 g/mol
InChI Key: UWHLPCMKDBYVKV-UHFFFAOYSA-N
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Description

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone is an organic compound that features a triazole ring, a naphthalene moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a suitable alkylating agent, such as 1-bromo-2-(naphthalen-1-yl)ethanone, to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.

    Materials Science: The naphthalene moiety can contribute to the compound’s electronic properties, making it useful in the design of organic semiconductors.

    Biological Studies: The compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.

Mechanism of Action

The mechanism of action of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes that have active sites accommodating the triazole ring and thioether linkage.

    Pathways Involved: It may inhibit or activate enzymatic pathways by binding to the active site or allosteric sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone: Lacks the methyl group on the triazole ring.

    2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

    Structural Features: The presence of both the naphthalene moiety and the methyl-substituted triazole ring makes 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone unique.

    Chemical Properties: The combination of these structural features can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-16-15(18-17-10)20-9-14(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHLPCMKDBYVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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